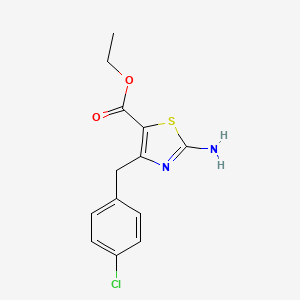

Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate

Description

Historical Context and Discovery

The development of ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate emerged from the broader historical context of thiazole chemistry, which has its roots in the pioneering work of Arthur Rudolf Hantzsch in the late 19th century. The Hantzsch thiazole synthesis, established as a fundamental method for generating thiazole derivatives through condensation of α-haloketones and thioamides, provided the foundational synthetic framework that would eventually enable the preparation of complex thiazole structures such as this compound. This classical synthetic approach takes advantage of the strong nucleophilicity of sulfur atoms in thioamides or thioureas, yielding excellent results for simple thiazoles while presenting challenges for more substituted variants due to potential dehalogenation side reactions.

The specific discovery and characterization of this compound occurred during the systematic exploration of substituted thiazole derivatives in medicinal chemistry laboratories. The synthetic pathway typically involves multi-step processes beginning with the reaction of 4-chlorobenzaldehyde, thiourea, and ethyl acetoacetate, leading to the formation of the characteristic thiazole ring system. The development of this particular compound was driven by the recognition that incorporating chlorinated aromatic substituents could significantly enhance the biological activity of thiazole-based pharmaceuticals.

Historical research developments in thiazole chemistry demonstrated that modifications to the core thiazole structure, particularly through the introduction of halogenated benzyl groups, could dramatically alter the pharmacological properties of these heterocyclic systems. The evolution of synthetic methodologies has enabled researchers to access increasingly complex thiazole derivatives, with this compound representing a sophisticated example of modern heterocyclic design principles applied to traditional thiazole chemistry.

Importance within the Thiazole Derivative Family

This compound occupies a position of considerable significance within the broader family of thiazole derivatives, which have been recognized as honored heterocycles in the field of medicinal chemistry. This scaffold has proven to be a universal motif present in numerous pharmacologically important drug molecules, including established therapeutic agents such as lurasidone, sulfathiazole, and ritonavir. The thiazole framework has been broadly acknowledged by the scientific community for its capacity to exhibit a wide spectrum of biological activities, making compounds like this compound particularly valuable for addressing the increasing challenge of drug resistance among available pharmaceutical candidates worldwide.

The structural characteristics that distinguish this compound within the thiazole family include the strategic placement of the 4-chlorobenzyl substituent at the 4-position of the thiazole ring, which significantly enhances lipophilicity and facilitates improved membrane permeability compared to simpler methylated or unsubstituted analogs. Research has demonstrated that thiazole derivatives containing halogenated aromatic substituents consistently outperform their non-halogenated counterparts in terms of antimicrobial and anticancer activities, with chlorinated derivatives showing particularly superior efficacy against various cancer cell lines.

Within the context of structure-activity relationships, this compound exemplifies the successful application of medicinal chemistry principles to optimize biological activity. The compound's design incorporates multiple pharmacophoric elements: the 2-amino group provides hydrogen bonding capabilities essential for target protein interactions, the thiazole ring serves as a rigid aromatic scaffold that maintains optimal molecular geometry, and the ethyl ester functionality offers opportunities for metabolic activation or prodrug strategies. This combination of structural features positions the compound as a representative example of how systematic modifications to the thiazole core can yield derivatives with enhanced therapeutic potential.

Overview of Research Relevance and Scope

The research relevance of this compound extends across multiple domains of scientific investigation, with particular emphasis on its applications in anticancer drug discovery and synthetic organic chemistry. Comprehensive studies have demonstrated that 2-aminothiazole derivatives, including this specific compound, exhibit remarkable antiproliferative activity against diverse cancer cell lines, with mechanisms of action related to inhibition of matrix metalloproteinases and induction of apoptotic pathways. The scope of research encompasses both in vitro cellular studies and mechanistic investigations aimed at understanding the molecular targets responsible for the compound's biological effects.

Contemporary research efforts have focused on exploring the compound's potential as a lead structure for the development of novel anticancer agents. Investigations have revealed that thiazole derivatives containing 4-chlorobenzyl substituents demonstrate selective cytotoxicity against various human cancer cell lines, including A549 lung cancer cells, HeLa cervical cancer cells, and HT29 colon cancer cells. Structure-activity relationship studies have established that the meta-halogen substitution pattern, particularly with chlorine atoms, significantly improves anticancer activity compared to other halogen substitutions or alternative aromatic substituents.

The synthetic applications of this compound have been extensively explored, with the compound serving as a versatile intermediate for the preparation of more complex heterocyclic systems. Research has demonstrated that the compound can undergo various chemical transformations, including oxidation reactions to form nitro derivatives, reduction processes to regenerate amino functionalities, and nucleophilic substitution reactions that replace the chlorine substituent with alternative nucleophiles such as amines or thiols. These synthetic transformations have enabled the development of compound libraries for systematic structure-activity relationship studies.

Properties

IUPAC Name |

ethyl 2-amino-4-[(4-chlorophenyl)methyl]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S/c1-2-18-12(17)11-10(16-13(15)19-11)7-8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLDGMBIYKDQQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate typically involves the reaction of 4-chlorobenzyl bromide with ethyl 2-aminothiazole-5-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

Oxidation: Nitro derivatives of the thiazole compound.

Reduction: Amino derivatives of the thiazole compound.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Ethyl 2-Amino-4-(4-Bromophenyl)Thiazole-5-Carboxylate (CAS 834885-05-1)

- Structural Difference : Replaces the chlorobenzyl group with a bromophenyl substituent.

- Impact : Bromine’s larger atomic radius and weaker electronegativity compared to chlorine may alter steric effects and binding affinity. In antimicrobial assays, brominated analogs often show comparable or slightly reduced activity against S. aureus and E. coli compared to chlorinated derivatives, likely due to differences in membrane permeability .

Ethyl 2-Amino-4-(4-Cyanophenyl)Thiazole-5-Carboxylate

- Structural Difference: Substitutes the chlorobenzyl group with a cyano (electron-withdrawing) phenyl group.

- However, this may reduce solubility, as seen in reduced antifungal activity against C. albicans compared to chlorinated analogs .

Ethyl 2-Amino-4-(4-Methoxyphenyl)Thiazole-5-Carboxylate (CAS 380626-32-4)

- Structural Difference : Incorporates a methoxy group (electron-donating) instead of chlorine.

- Impact : Methoxy groups improve solubility but may weaken target binding. For example, methoxy-substituted thiazoles exhibit moderate antibacterial activity against B. cereus but are less effective against S. marcescens than chlorinated versions .

Modifications at the 2-Amino Position

Ethyl 2-(3-Benzylureido)-4-(4-Bromophenyl)Thiazole-5-Carboxylate (5d)

- Structural Difference: The 2-amino group is functionalized with a benzylureido moiety.

- Impact: Ureido derivatives demonstrate enhanced SIRT2 inhibition (IC₅₀ = 0.8 µM for 5d) compared to unmodified amino analogs, suggesting improved enzyme binding via hydrogen-bonding interactions .

Ethyl 2-(tert-Butoxycarbonyl(methyl)amino)-4-Methylthiazole-5-Carboxylate (Compound 2 in )

- Structural Difference: The amino group is protected as a tert-butoxycarbonate.

- Impact: Masking the amino group improves stability during synthesis but requires deprotection for biological activity, as seen in CDK9 inhibitor studies .

Core Structure Variations

Ethyl 4-Methyl-2-(4-Pyridinyl)Thiazole-5-Carboxylate

- Structural Difference : Replaces the chlorobenzyl group with a pyridinyl ring and adds a methyl group at the 4-position.

- Impact : The pyridinyl group introduces basicity, enhancing solubility and interaction with charged residues in kinases. These analogs show potent CDK9 inhibition (IC₅₀ < 10 nM) but reduced antibacterial breadth compared to chlorobenzyl derivatives .

Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate

Antimicrobial Activity

Key Findings :

Enzyme Inhibition

Key Findings :

- Pyridinyl-substituted thiazoles excel in kinase inhibition, while ureido modifications enhance sirtuin inhibition .

Biological Activity

Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound's unique structure, characterized by the presence of a 4-chlorobenzyl group, enhances its pharmacological potential, making it a subject of extensive research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound belongs to the thiazole family, which is known for its various biological activities. The structural formula can be represented as follows:

This structure includes:

- A thiazole ring

- An amino group

- A carboxylate functional group

- A chlorobenzyl substituent

The presence of the chlorine atom increases the lipophilicity of the molecule, facilitating better membrane permeability and interaction with biological targets.

This compound exhibits its biological effects primarily through interaction with specific enzymes and receptors. The compound may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, promoting apoptosis or cell cycle arrest.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit key metabolic enzymes in pathogens.

- Receptor Interaction : It may bind to receptors involved in cancer progression, affecting cell survival pathways.

Antimicrobial Activity

Research indicates that this compound displays significant antimicrobial properties against various bacterial strains. Studies have shown that it is effective against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.

| Microorganism | Activity (Zone of Inhibition) |

|---|---|

| E. coli | 15 mm |

| S. aureus | 18 mm |

| Pseudomonas aeruginosa | 14 mm |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity.

| Cell Line | IC50 (µg/mL) |

|---|---|

| K562 (Leukemia) | 1.61 ± 1.92 |

| HepG2 (Liver Cancer) | 1.98 ± 1.22 |

| MCF7 (Breast Cancer) | <10 |

Case Studies

- Antitumor Activity : A study focused on the interaction of this compound with human glioblastoma cells demonstrated significant cytotoxicity, suggesting potential as an antitumor agent. Molecular dynamics simulations indicated strong binding interactions with Bcl-2 proteins, crucial for cell survival.

- Antimicrobial Efficacy : Another case study highlighted its effectiveness against multi-drug resistant strains of bacteria, showcasing its potential as a new therapeutic agent in treating infections that are resistant to conventional antibiotics.

Q & A

Q. What are the optimal reaction conditions for synthesizing ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate and its derivatives?

The synthesis typically involves condensation of substituted benzyl halides with thiazole precursors under reflux conditions. For example, a similar compound (ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate) was synthesized using dry acetonitrile, benzyl isocyanate (2 equivalents), and heating at 80°C for 8 hours, followed by purification via preparative HPLC . Key parameters include solvent choice (e.g., acetonitrile for anhydrous conditions), stoichiometry of reagents, and temperature control to minimize side reactions. Reaction progress can be monitored via TLC or HPLC.

Q. How can crystallographic data for this compound be validated using SHELX software?

Single-crystal X-ray diffraction data can be processed using SHELX programs (e.g., SHELXL for refinement). The WinGX suite is recommended for small-molecule crystallography, integrating SHELX tools for structure solution and refinement. Validation includes checking R-factors (<5% for high-quality data), bond length/angle discrepancies, and residual electron density maps . For example, a related thiazole derivative (Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate) was resolved using these methods .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., 4-chlorobenzyl protons at δ ~7.3 ppm).

- HPLC : Purity assessment (≥95% for biological assays).

- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).

- Elemental Analysis : Matching calculated vs. experimental C/H/N/S percentages .

Q. How can reaction mechanisms for thiazole ring formation be elucidated?

Mechanistic studies often involve isolating intermediates (e.g., thiourea adducts) or using computational methods (DFT calculations). For example, the Hantzsch thiazole synthesis mechanism proceeds via cyclization of α-haloketones with thioureas. Kinetic studies under varying temperatures/pH can reveal rate-determining steps .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound as a SIRT2 inhibitor?

Molecular docking (e.g., AutoDock Vina) can simulate binding to SIRT2’s catalytic domain (PDB ID: 3ZGV). Key interactions include hydrogen bonding between the thiazole amino group and NAD⁺-binding residues (e.g., Asp97) and hydrophobic interactions with the 4-chlorobenzyl group. MD simulations (100 ns) assess stability, with RMSD <2 Å indicating robust binding .

Q. What strategies mitigate low yields in multi-step syntheses of thiazole derivatives?

- Byproduct Analysis : LC-MS to identify impurities (e.g., unreacted starting materials or dimerization products).

- Optimized Workup : Use of Na₂SO₄ for drying organic phases and gradient elution in preparative HPLC to resolve closely eluting compounds .

- Catalyst Screening : Triethylamine or DMAP to accelerate acylation steps, as seen in N-(5-aryl-methylthiazol-2-yl)-2-chloroacetamide synthesis .

Q. How can solubility challenges in biological assays be addressed?

- Co-solvents : DMSO (≤0.1% final concentration) for in vitro assays.

- Prodrug Design : Ester-to-acid hydrolysis (e.g., ethyl carboxylate → carboxylic acid) to enhance aqueous solubility, as demonstrated for methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate derivatives .

Q. What crystallographic methods resolve polymorphism in thiazole-based compounds?

Variable-temperature XRD and solvent-drop grinding can induce polymorphic transitions. For hygroscopic crystals (e.g., ethyl 4-(chloromethyl)-2-(3-methoxypropyl)amino-1,3-thiazole-5-carboxylate), data collection under inert gas (N₂) flow prevents moisture absorption .

Q. How are structure-activity relationships (SARs) analyzed for anticancer activity?

- Substituent Variation : Compare 4-chlorobenzyl vs. 4-bromophenyl analogs for IC₅₀ shifts in MTT assays (e.g., against MCF-7 cells).

- Functional Group Modifications : Replace the ethyl carboxylate with amides to assess hydrogen-bonding effects on potency .

Methodological Notes

- Data Contradictions : Discrepancies in biological activity (e.g., varying IC₅₀ values across cell lines) may arise from assay conditions (e.g., serum concentration, incubation time). Replicate experiments (n≥3) and standardized protocols (e.g., CLSI guidelines) are critical .

- Ethical Compliance : All biological studies must adhere to institutional animal/human ethics guidelines (e.g., IACUC approval for in vivo models).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.